(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
Description
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic amine derivative with a rigid norbornane-like scaffold. The compound features two nitrogen atoms at positions 2 and 5, which are protonated in its dihydrochloride form. This structure confers stereochemical rigidity, making it valuable in asymmetric catalysis and medicinal chemistry as a chiral ligand or organocatalyst . Notably, the unsubstituted parent ring (2,5-diazabicyclo[2.2.1]heptane) lacks reported structural data, but substituted derivatives have been extensively studied for their coordination chemistry and catalytic applications .
Properties
IUPAC Name |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H/t4-,5-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDOCGDMKRSJMT-RSLHMRQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5260-20-8 | |
| Record name | (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base, followed by purification and crystallization to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as solvent extraction, recrystallization, and drying to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine groups in the diazabicycloheptane core participate in alkylation and arylation reactions.
Example Reaction:
Reaction with benzyl bromide under basic conditions yields 2-benzyl-2,5-diazabicyclo[2.2.1]heptane derivatives .
text(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane + Benzyl bromide → 2-Benzyl derivative (85% yield)
Key Conditions:
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Solvent: Tetrahydrofuran (THF) or dichloromethane
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Base: Sodium hydride or triethylamine
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Temperature: 0–25°C
Acylation Reactions
The compound reacts with acylating agents to form amides, enhancing its utility in peptide-mimetic synthesis.
Example Reaction:
Acylation with trifluoroacetic anhydride produces 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-one.
Reagents & Yields:
| Acylating Agent | Product | Yield |
|---|---|---|
| Trifluoroacetic anhydride | Trifluoroacetyl derivative | 78% |
| Acetyl chloride | Acetylated derivative | 82% |
Oxidation and Reduction
The nitrogen centers and bicyclic structure undergo redox transformations.
Oxidation:
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Reagents: Hydrogen peroxide or potassium permanganate.
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Product: Formation of N-oxide derivatives.
Reduction:
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Reagents: Lithium aluminum hydride (LiAlH₄).
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Application: Reduces imine intermediates during derivative synthesis.
Coordination Chemistry
The compound acts as a bidentate ligand, forming complexes with transition metals for catalytic applications .
Example Complex:
Dicopper(II) complex synthesized for asymmetric oxidation reactions:
text2 Ligands + Cu(NO₃)₂ → [Cu₂(L)₂(NO₃)₂] (Catalyst)
Catalytic Performance:
Multi-Component Reactions
Participates in the Biginelli reaction to synthesize dihydropyrimidinones .
Reaction Scheme:
textAromatic aldehyde + Ethyl acetoacetate + Urea → Dihydropyrimidinone
Conditions:
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Catalyst: 10 mol% (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
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Solvent: Ethanol, reflux
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Yield: 70–88%
Electrophilic Aromatic Substitution
The compound facilitates nitro-group incorporation in aromatic systems .
Example:
Reaction with p-nitrobenzene forms 2-boc-5-(4-nitrophenyl)-2,5-diaza-bicyclo[2.2.1]heptane .
Scientific Research Applications
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context, and its bicyclic structure allows it to fit into active sites of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Substitutional Variations
The following table summarizes key derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride and their properties:
Functional Comparisons
- Catalytic Efficiency : (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives outperform L-proline in enantioselective Diels-Alder reactions, achieving >90% ee due to their rigid scaffold .
- Solubility and Stability : Hydrochloride salts (e.g., dihydrochloride vs. dihydrobromide) exhibit improved aqueous solubility, critical for biological applications .
- Steric Effects : Bulky substituents (e.g., benzyl, 4-chlorophenyl) enhance stereoselectivity but may reduce reaction rates .
Biological Activity
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride, also known as DBH dihydrochloride, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHClN
- Molecular Weight : 171.07 g/mol
- Melting Point : Decomposes at 300 °C
- Optical Activity : [α]/D +22° in water
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane against various cancer cell lines. A notable study synthesized several dithiocarbamate derivatives of this compound and evaluated their biological activity.
Case Study: Antiproliferative Effects
In vitro studies demonstrated significant antiproliferative activity against cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines. The key findings are summarized in Table 1.
| Compound | IC (µg/mL) | Cell Line |
|---|---|---|
| 9e | 28 | CaSki |
| 9e | 18 | MDA-MB-231 |
| 9e | 20 | SK-Lu-1 |
The compound 9e exhibited moderate activity without inducing necrosis in normal human lymphocytes, suggesting a selective action towards tumor cells and a potential for reduced side effects in therapeutic applications .
The mechanism by which (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives exert their anticancer effects appears to involve the induction of apoptosis through a caspase-dependent pathway. This was evidenced by assays showing increased apoptosis rates in treated tumor cells compared to controls.
Apoptosis Induction
The apoptotic effects were confirmed using assays that measure caspase activity and cell viability post-treatment with the compound. The findings suggest that these compounds may serve as promising leads for developing new anticancer agents due to their ability to selectively induce apoptosis in cancer cells while sparing normal cells .
Additional Biological Applications
Beyond its anticancer properties, this compound is also being explored for its potential as an organocatalyst in asymmetric synthesis reactions. Its derivatives have shown promise in synthesizing chiral ligands and other biologically active compounds .
Q & A
Q. What are the key structural features and stereochemical considerations of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride?
The compound features a rigid bicyclic framework with two nitrogen atoms in a strained [2.2.1] system. Its stereochemistry, particularly the (1S,4S) configuration, is critical for chiral induction in catalysis and receptor binding. Structural characterization typically employs:
Q. How is this compound synthesized?
A common route involves:
- Directed lithiation of Boc-protected precursors using sec-butyllithium/(-)-sparteine for asymmetric induction.
- Electrophilic quenching (e.g., alkylation, aryl addition) to introduce substituents.
- Deprotection with HCl to yield the dihydrochloride salt. Critical parameters include temperature control (<-20°C for lithiation) and pH adjustment during crystallization .
Q. What safety precautions are necessary when handling this compound?
- Avoid inhalation (P261) and direct contact (P262) due to uncharacterized toxicological hazards.
- Use fume hoods and PPE for insoluble compounds (e.g., water-insoluble derivatives) .
Advanced Research Questions
Q. How do (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives perform in asymmetric organocatalysis?
Derivatives like the hydrobromide salt catalyze the Biginelli reaction , producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with up to 94% yield and 46% enantiomeric excess (ee) . Key variables:
Q. What structural modifications enhance biological activity in derivatives?
Substituents like 4-fluorophenyl or 4-chlorophenyl improve binding affinity to biological targets. For example:
Q. How can researchers resolve contradictions in reported enantioselectivities?
Discrepancies arise from:
Q. What mechanistic insights explain the compound’s role in organocatalysis?
Proposed pathways involve:
- Dual activation : One nitrogen deprotonates the substrate (e.g., ethyl acetoacetate), while the other stabilizes intermediates via hydrogen bonding.
- Enantioinduction : Rigid bicyclic geometry restricts transition-state conformations, favoring (S)-enantiomer formation (see Scheme 3 in ).
Data Contradiction Analysis
Q. Why do similar derivatives exhibit divergent biological activities?
Example: (1S,4S)-2-(4-Fluorophenyl) shows higher IC₅₀ than (1S,4S)-2-(4-Chlorophenyl) in serotonin receptor assays.
- Electronic vs. steric effects : Fluorine’s electron-withdrawing nature may reduce binding compared to chlorine’s steric bulk.
- Solubility differences : Chlorinated derivatives may partition more effectively into lipid membranes .
Methodological Recommendations
- Purification : Use recrystallization from EtOH/H₂O (1:1) for high-purity dihydrochloride salts.
- Enantiomer verification : Cross-reference optical rotations ([α]D) with literature values (e.g., -47° in chloroform) .
- Catalyst screening : Prioritize N-alkylated derivatives for improved solubility and catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
